3-(Phenylcarbamoyl)benzoic acid
Description
Contextualization of the N-Phenylcarbamoyl-Benzoic Acid Scaffold within Contemporary Chemical Research
The N-phenylcarbamoyl-benzoic acid scaffold is a key structural motif in medicinal chemistry and materials science. This framework, characterized by a benzoic acid moiety linked to a phenylurea group, offers a versatile platform for the design and synthesis of molecules with tailored properties. The presence of both a carboxylic acid and an amide group allows for diverse chemical modifications, enabling researchers to fine-tune the electronic and steric characteristics of the resulting compounds. researchgate.netmdpi.com This adaptability makes the scaffold a valuable building block in the development of new therapeutic agents and functional materials. researchgate.netmdpi.com
Overview of the Scholarly Significance and Research Trajectories of 3-(Phenylcarbamoyl)benzoic acid
This compound, also known as 3-carboxybenzanilide, has garnered attention in scholarly research due to its potential as a precursor for more complex molecules with interesting biological activities. ontosight.ai Research trajectories involving this compound often focus on its utility as a synthetic intermediate. For instance, it serves as a foundational component for creating derivatives with potential applications in drug discovery. researchgate.netsemanticscholar.org The structural features of this compound, particularly the presence of both hydrogen bond donors and acceptors, make it an intriguing subject for studies in supramolecular chemistry and crystal engineering.
Fundamental Reaction Motifs and Synthetic Accessibility Relevant to this compound
The synthesis of this compound is generally accessible through fundamental organic reactions. A common synthetic route involves the acylation of 3-aminobenzoic acid with phenyl isocyanate or a related phenylcarbamoylating agent. Alternatively, the reaction between 3-carboxybenzoyl chloride and aniline (B41778) can yield the desired product. The reactivity of the carboxylic acid and the N-H proton of the amide group allows for a variety of subsequent chemical transformations, making it a versatile intermediate for the synthesis of a wide range of derivatives.
| Property | Value |
| Molecular Formula | C14H11NO3 |
| Molecular Weight | 241.24 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3-Carboxybenzanilide |
| CAS Number | 588-66-9 |
Detailed Research Findings
Recent studies have highlighted the importance of the N-phenylcarbamoyl-benzoic acid scaffold in the design of new therapeutic agents. For example, derivatives of this scaffold have been investigated for their potential as inhibitors of various enzymes. researchgate.net The ability to readily modify the phenyl ring and the benzoic acid moiety allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery.
Spectroscopic analysis plays a crucial role in characterizing this compound and its derivatives. Infrared (IR) spectroscopy typically reveals characteristic absorption bands for the carboxylic acid O-H stretch, the amide N-H stretch, and the carbonyl (C=O) stretches of both the carboxylic acid and the amide groups. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the protons and carbons within the molecule, confirming its structure.
| Spectroscopic Data | Characteristic Features |
| Infrared (IR) Spectroscopy | Broad O-H stretch (carboxylic acid), N-H stretch (amide), C=O stretches (carboxylic acid and amide) researchgate.net |
| ¹H NMR Spectroscopy | Aromatic protons, amide proton (N-H), carboxylic acid proton (COOH) |
| ¹³C NMR Spectroscopy | Carbonyl carbons (carboxylic acid and amide), aromatic carbons |
The synthetic accessibility and the potential for diverse chemical modifications make this compound a valuable tool in the arsenal (B13267) of synthetic and medicinal chemists. Its continued exploration is likely to yield novel compounds with significant scientific and potentially therapeutic value.
Structure
3D Structure
Properties
IUPAC Name |
3-(phenylcarbamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18/h1-9H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHSAGBLERSCES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 3 Phenylcarbamoyl Benzoic Acid
Established Synthetic Routes for the Preparation of 3-(Phenylcarbamoyl)benzoic acid
The conventional synthesis of this compound predominantly relies on the formation of an amide linkage between a benzoic acid derivative and an aniline (B41778) derivative. These methods are well-documented and offer reliable access to the target compound.
Amide Bond Formation Strategies for the Carbamoyl (B1232498) Moiety
The creation of the carbamoyl moiety, which is an amide group, is the cornerstone of synthesizing this compound. This can be accomplished through several reliable strategies.
One of the most direct methods involves the reaction of 3-aminobenzoic acid with phenyl isocyanate . In this reaction, the nucleophilic amino group of 3-aminobenzoic acid attacks the electrophilic carbon of the isocyanate group of phenyl isocyanate. This reaction is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, at room temperature. The reaction proceeds readily to form the desired N-phenylurea linkage, which in this case is the phenylcarbamoyl group attached to the benzoic acid backbone.
Another widely employed strategy is the acylation of aniline with a derivative of isophthalic acid (benzene-1,3-dicarboxylic acid). Specifically, 3-(chlorocarbonyl)benzoic acid (isophthaloyl chloride) can be reacted with aniline. The acid chloride is highly reactive towards nucleophiles, and the amino group of aniline readily attacks the carbonyl carbon of the acid chloride. This reaction is often performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. doubtnut.comdoubtnut.com The reaction mechanism involves a nucleophilic acyl substitution.
Furthermore, standard peptide coupling agents can be utilized to facilitate the amide bond formation between 3-aminobenzoic acid and benzoic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), activate the carboxylic acid group of benzoic acid, making it susceptible to nucleophilic attack by the amino group of 3-aminobenzoic acid.
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 3-Aminobenzoic acid | Phenyl isocyanate | Inert solvent (e.g., THF), Room temperature | This compound |
| Aniline | 3-(Chlorocarbonyl)benzoic acid | Base (e.g., Pyridine), Inert solvent | This compound |
| 3-Aminobenzoic acid | Benzoic acid | Coupling agent (e.g., DCC, EDCI/HOBt) | This compound |
Carboxylic Acid Functionalization and Introduction Techniques
In some synthetic approaches, the carboxylic acid group can be introduced or modified at a later stage of the synthesis. For instance, a precursor molecule containing the phenylcarbamoyl moiety but lacking the carboxylic acid at the 3-position could be functionalized.
One such method involves the oxidation of a methyl group . If the starting material is 3-methyl-N-phenylbenzamide, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid. This reaction is a common method for the synthesis of benzoic acid derivatives. chemrj.orggoogleapis.com
Another technique is the hydrolysis of a nitrile . Starting with 3-cyano-N-phenylbenzamide, the nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Typically, this involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide.
The carbonation of an organometallic intermediate is also a viable route. A precursor such as 3-bromo-N-phenylbenzamide can be converted into an organolithium or Grignard reagent by treatment with an appropriate metal, like butyl lithium or magnesium. This organometallic species can then react with carbon dioxide (dry ice) followed by an acidic workup to yield this compound.
| Precursor | Reagents/Conditions | Functional Group Transformation |
| 3-Methyl-N-phenylbenzamide | KMnO4 or CrO3 | -CH3 to -COOH |
| 3-Cyano-N-phenylbenzamide | H2SO4(aq) or NaOH(aq), heat | -CN to -COOH |
| 3-Bromo-N-phenylbenzamide | 1. BuLi or Mg 2. CO2 3. H3O+ | -Br to -COOH |
Precursor Compound Synthesis and Derivatization for this compound
3-Aminobenzoic acid is a key starting material. It can be prepared via the reduction of 3-nitrobenzoic acid. This reduction is commonly achieved using metal catalysts such as palladium on carbon (Pd/C) with hydrogen gas, or with metals in acidic media, like tin or iron in hydrochloric acid. A greener approach for the synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde has also been reported, which involves the simultaneous reduction of the nitro group and oxidation of the aldehyde in subcritical water in the presence of a carbonaceous bio-based material. mdpi.com
Phenyl isocyanate is another important precursor. It is industrially produced by the phosgenation of aniline. In a laboratory setting, it can be synthesized through the Curtius, Hofmann, or Lossen rearrangement of benzoyl azide, benzamide (B126), or benzohydroxamic acid, respectively.
The synthesis of 3-(chlorocarbonyl)benzoic acid is typically achieved by treating isophthalic acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). orgsyn.org This converts one of the carboxylic acid groups into a more reactive acid chloride.
Novel and Sustainable Approaches in the Synthesis of this compound
Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for amide bond formation. These approaches aim to reduce waste, avoid harsh reaction conditions, and improve atom economy.
Catalytic Systems for Enhanced Synthesis Efficiency
The direct formation of amides from carboxylic acids and amines is an attractive green alternative to traditional methods that often generate stoichiometric amounts of byproducts. Boric acid has emerged as a simple and effective catalyst for the direct amidation of benzoic acid derivatives. The reaction typically involves heating the carboxylic acid and amine with a catalytic amount of boric acid, often with the removal of water to drive the reaction to completion.
Another approach involves the use of acetic acid as a catalyst. While more commonly associated with the cyclization of phthalanilic acids to phthalimides, the principle of carboxylic acid catalysis in amide bond formation is relevant. mdpi.comresearchgate.net Acetic acid can act as a proton shuttle, facilitating the nucleophilic attack of the amine on the carboxylic acid.
| Catalyst | Reactants | Conditions | Advantage |
| Boric Acid | 3-Aminobenzoic acid, Benzoic acid | Heat, water removal | Simple, readily available catalyst |
| Acetic Acid | 3-Aminobenzoic acid, Benzoic acid | Heat | Green solvent and catalyst |
Regioselective Synthesis Paradigms for Carbamoylbenzoic Acids
Regioselectivity is crucial when synthesizing substituted aromatic compounds. In the context of this compound, the regioselectivity is primarily dictated by the choice of the starting materials. By beginning with a 3-substituted benzoic acid derivative, such as 3-aminobenzoic acid or 3-(chlorocarbonyl)benzoic acid, the phenylcarbamoyl group is directed to the 3-position of the benzoic acid core.
For instance, the reaction between aniline and isophthalic anhydride (B1165640) would lead to a mixture of 2- and 3-(phenylcarbamoyl)benzoic acids, making the regioselective synthesis of the 3-isomer challenging. Therefore, the use of precursors where the desired substitution pattern is already established is the most straightforward paradigm for achieving high regioselectivity in the synthesis of this compound. This inherent regioselectivity based on precursor choice is a fundamental principle in organic synthesis.
Green Chemistry Principles in this compound Production
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable production methods. Traditional amide synthesis often involves hazardous reagents, solvents, and significant energy consumption. Green approaches aim to mitigate these issues by focusing on several key areas: the use of safer solvents, the development of catalytic processes, and the implementation of energy-efficient reaction conditions.
The direct amidation of 3-aminobenzoic acid with a suitable phenylating agent, or the reaction of a 3-carboxy-activated benzoic acid derivative with aniline, can be made greener by careful selection of reaction parameters. For instance, the replacement of volatile and toxic organic solvents with greener alternatives is a primary consideration. Solvents such as water, supercritical fluids, or bio-based solvents are preferred. In some cases, solvent-free reactions, potentially utilizing microwave irradiation, can offer a significant improvement in the environmental footprint of the synthesis.
Catalysis plays a pivotal role in the green synthesis of amides. The use of catalytic amounts of activating agents, rather than stoichiometric quantities, reduces waste. Boric acid and other Lewis acids have been explored as catalysts for direct amidation reactions, promoting the condensation of carboxylic acids and amines. Biocatalysis, employing enzymes like lipases, also presents a green alternative for amide bond formation under mild conditions.
Energy efficiency is another cornerstone of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and minimized side product formation compared to conventional heating methods.
Below is a table summarizing potential green chemistry approaches for the synthesis of this compound.
| Green Chemistry Principle | Conventional Approach | Greener Alternative | Potential Benefits |
| Safer Solvents | Chlorinated solvents (e.g., Dichloromethane), Aprotic polar solvents (e.g., DMF) | Water, Ethanol, 2-Methyltetrahydrofuran (2-MeTHF), Solvent-free conditions | Reduced toxicity and environmental pollution, easier work-up. |
| Catalysis | Stoichiometric coupling reagents (e.g., DCC, EDC) | Catalytic boric acid, Titanium(IV) isopropoxide, Lipases | Higher atom economy, reduced waste, milder reaction conditions. |
| Energy Efficiency | Conventional heating (reflux) | Microwave irradiation, Ultrasound | Shorter reaction times, lower energy consumption, improved yields. |
| Renewable Feedstocks | Petroleum-derived starting materials | Bio-derived 3-aminobenzoic acid or aniline (if available) | Reduced reliance on fossil fuels, improved sustainability. |
Mechanistic Elucidation of Synthetic Reactions Involving this compound
The formation of the amide bond in this compound can be achieved through several synthetic routes, each with its own reaction mechanism. A common and efficient method involves the reaction of 3-aminobenzoic acid with phenyl isocyanate. This reaction is typically rapid and proceeds with high yield.
Alternatively, the direct condensation of 3-carboxybenzoic acid (isophthalic acid) with aniline can be employed, though this generally requires activation of the carboxylic acid group to overcome the formation of an unreactive ammonium (B1175870) carboxylate salt.
Investigation of Key Intermediates and Transition States
In the reaction between 3-aminobenzoic acid and phenyl isocyanate, the mechanism involves the nucleophilic attack of the amino group of 3-aminobenzoic acid on the electrophilic carbonyl carbon of the isocyanate. This proceeds through a zwitterionic intermediate, which then undergoes a proton transfer to yield the final product.
Reaction of 3-Aminobenzoic Acid with Phenyl Isocyanate:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 3-aminobenzoic acid attacks the central carbon atom of the isocyanate group in phenyl isocyanate.
Formation of a Zwitterionic Intermediate: This attack leads to the formation of a transient zwitterionic intermediate where the nitrogen from the amino group is positively charged, and the oxygen of the isocyanate carbonyl is negatively charged.
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged nitrogen of the former isocyanate group. This is often a rapid intramolecular or solvent-mediated process.
Formation of the Product: The final product, this compound, is formed.
The transition state for the nucleophilic attack is characterized by the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbon-oxygen double bond in the isocyanate.
For the direct amidation of isophthalic acid with aniline using a coupling agent like a carbodiimide, the mechanism is more complex. It involves the activation of the carboxylic acid group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by aniline.
The table below outlines the proposed key species in the synthesis of this compound.
| Synthetic Route | Key Intermediate(s) | Key Transition State(s) |
| 3-Aminobenzoic Acid + Phenyl Isocyanate | Zwitterionic addition product | Transition state of nucleophilic attack of the amine on the isocyanate. |
| Isophthalic Acid + Aniline + Carbodiimide | O-acylisourea, N-acylisourea | Transition state of the attack of aniline on the activated carboxylic acid. |
Kinetic and Thermodynamic Considerations in this compound Formation
The formation of the amide bond is generally a thermodynamically favorable process, with the reaction being exothermic. However, the direct reaction between a carboxylic acid and an amine is often kinetically slow due to the formation of a stable and unreactive ammonium carboxylate salt.
The reaction of 3-aminobenzoic acid with phenyl isocyanate is typically fast and proceeds under mild conditions, indicating a low activation energy. The reaction is essentially irreversible due to the stability of the resulting urea linkage. The kinetics of such reactions are often second-order, being first-order in each reactant.
The thermodynamic parameters for the formation of this compound are expected to be similar to those of other amide bond formations. The change in enthalpy (ΔH) is negative, indicating an exothermic reaction. The change in entropy (ΔS) is also typically negative as two molecules combine to form one, leading to a more ordered system. For the reaction to be spontaneous, the change in Gibbs free energy (ΔG = ΔH - TΔS) must be negative.
The following table provides hypothetical, yet plausible, kinetic and thermodynamic parameters for the synthesis of this compound, based on data for similar amide formation reactions.
| Parameter | Plausible Value Range | Significance |
| Rate Law (for 3-aminobenzoic acid + phenyl isocyanate) | Rate = k[3-aminobenzoic acid][phenyl isocyanate] | Indicates a second-order reaction, with the rate dependent on the concentration of both reactants. |
| Activation Energy (Ea) | 40 - 80 kJ/mol | Represents the minimum energy required for the reaction to occur. A lower value indicates a faster reaction. |
| Enthalpy of Reaction (ΔH) | -20 to -40 kJ/mol | A negative value confirms that the reaction is exothermic and releases heat. |
| Entropy of Reaction (ΔS) | -80 to -120 J/(mol·K) | A negative value reflects the decrease in disorder as two molecules combine. |
| Gibbs Free Energy (ΔG) at 298 K | Negative | A negative value indicates that the reaction is spontaneous under standard conditions. |
Derivatization, Analog Design, and Structure Activity Relationship Sar Methodologies for 3 Phenylcarbamoyl Benzoic Acid
Synthetic Strategies for Analogs and Homologs of 3-(Phenylcarbamoyl)benzoic acid
The synthesis of this compound and its analogs typically involves the condensation of an appropriate aminobenzoic acid with a phenyl isocyanate or the acylation of an aniline (B41778) derivative with a benzoic acid derivative. The core reaction is the formation of an amide linkage between the two aromatic rings.
Modifications at the Phenyl Ring and Carbamoyl (B1232498) Nitrogen
Modifications to the phenyl ring of the aniline precursor and the nitrogen atom of the carbamoyl (amide) group are key strategies for creating diverse analogs.
Phenyl Ring Substitution: Introducing various substituents onto the phenyl ring of the aniline starting material allows for the exploration of electronic and steric effects on activity. Standard synthetic methods can produce a wide array of substituted anilines. These can then be reacted with 3-carboxybenzoyl chloride or a related activated benzoic acid derivative to yield the desired substituted benzanilides. For instance, reacting a substituted aniline with 3-(chlorocarbonyl)benzoic acid would yield a range of analogs with modifications on the phenyl ring.
N-Alkylation/N-Arylation: The carbamoyl nitrogen can be substituted with alkyl or aryl groups. organic-chemistry.org This is often achieved by using N-substituted anilines as starting materials. organic-chemistry.org For example, reacting N-methylaniline with 3-carboxybenzoyl chloride would produce N-methyl-3-(phenylcarbamoyl)benzoic acid. A one-step synthesis using dichlorotriphenylphosphorane (B105816) has been shown to be effective for producing tertiary benzanilides from N-monoalkylated anilines and substituted benzoic acids in high yields. organic-chemistry.org This method is advantageous as it tolerates various functional groups. organic-chemistry.org
A summary of potential modifications is presented below:
| Modification Site | Type of Modification | Potential Substituents | Synthetic Precursor Example |
| Phenyl Ring (Aniline moiety) | Substitution | -Cl, -F, -CH₃, -OCH₃, -NO₂, -CF₃ | 4-Chloroaniline |
| Carbamoyl Nitrogen | N-Alkylation | -CH₃, -C₂H₅, Benzyl (B1604629) group | N-Methylaniline |
| Carbamoyl Nitrogen | N-Arylation | Substituted phenyl groups | Diphenylamine |
Transformations of the Benzoic Acid Moiety and its Position
The benzoic acid portion of the molecule provides another critical handle for derivatization and positional isomerization.
Esterification and Amidation: The carboxylic acid group can be readily converted into esters or amides. Esterification can be achieved by reacting this compound with an alcohol under acidic conditions. Amidation involves reacting the carboxylic acid with an amine, often activated by a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). semanticscholar.org These transformations can influence the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor.
Positional Isomerism: The position of the carbamoylphenyl group on the benzoic acid ring significantly impacts the molecule's three-dimensional shape and properties. The synthesis of the ortho (2-), meta (3-), and para (4-) isomers is straightforward, starting from 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, or 4-aminobenzoic acid, respectively, and reacting them with phenyl isocyanate. Alternatively, isomers like 2-(phenylcarbamoyl)benzoic acid and 4-(phenylcarbamoyl)benzoic acid can be synthesized. semanticscholar.orgnih.govresearchgate.net The hydrolysis of benzanilide (B160483) can also yield benzoic acid. scribd.com
Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol (e.g., [3-(phenylcarbamoyl)phenyl]methanol) using reducing agents like lithium aluminum hydride (LiAlH₄). This removes the acidic nature of the molecule and introduces a different functional group for further interaction or derivatization.
Isosteric and Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve physicochemical properties and biological activity while retaining the key binding interactions of the parent molecule. nih.govresearchgate.net
Carboxylic Acid Bioisosteres: The carboxylic acid group is often a target for bioisosteric replacement to enhance metabolic stability and membrane permeability. nih.gov Common bioisosteres for carboxylic acids include:
Tetrazoles: 5-Substituted tetrazoles are frequently used as carboxylic acid surrogates. nih.govresearchgate.net They have a similar pKa and planar structure to carboxylic acids. nih.govresearchgate.net However, they are more lipophilic and resistant to metabolic degradation. researchgate.netnih.govacs.org
Hydroxamic Acids: These are moderately acidic and can act as bioisosteres for carboxylic acids. nih.gov
Acylsulfonamides: With pKa values in the range of carboxylic acids, acylsulfonamides are effective replacements. nih.gov
Other Acidic Groups: Phosphonic acids, phosphinic acids, and various five-membered heterocyclic rings like isooxazolols can also serve as replacements. nih.govhyphadiscovery.com
Amide Bond Bioisosteres: The central amide (carbamoyl) bond can also be replaced to alter the molecule's conformational flexibility and susceptibility to hydrolysis. Potential replacements include esters, ketones, and various heterocyclic linkers.
The following table summarizes common bioisosteric replacements:
| Original Group | Bioisostere | Key Properties |
| Carboxylic Acid (-COOH) | 5-Substituted Tetrazole | Similar pKa, increased lipophilicity, metabolically stable. nih.govresearchgate.net |
| Carboxylic Acid (-COOH) | Acylsulfonamide (-CONHSO₂R) | Similar pKa, can improve activity. nih.gov |
| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Moderately acidic, metal-chelating properties. nih.gov |
| Amide (-CONH-) | Ester (-COO-) | Changes hydrogen bonding pattern, affects stability. |
| Amide (-CONH-) | Ketone (-CO-) | Removes hydrogen bond donor, alters geometry. |
Advanced Structural Diversification Techniques for this compound Derivatives
To rapidly generate a wide array of structurally diverse analogs for screening, advanced synthetic techniques are employed.
Diversity-Oriented Synthesis (DOS): DOS strategies aim to create libraries of compounds with significant skeletal diversity. nih.gov For benzanilides, this can involve regioselective C-H hydroxylation catalyzed by different metals like Palladium(II) or Ruthenium(II) to introduce hydroxyl groups at various positions on the aromatic rings. nih.govresearchgate.net This allows for the creation of diverse hydroxylated benzanilides from simple precursors. nih.govresearchgate.netwebsite-files.com
Combinatorial Chemistry: Liquid-phase combinatorial synthesis on soluble supports like polyethylene (B3416737) glycol (PEG) can be used to efficiently create large libraries of related compounds. nih.gov For example, a PEG-supported nitrobenzoic acid can be reacted with a variety of amines, followed by reduction and cyclization to produce a library of benzimidazole (B57391) derivatives. nih.gov
Parallel Synthesis: This technique utilizes specialized equipment, like multi-well reaction stations, to perform numerous reactions simultaneously under controlled conditions. youtube.com This is ideal for synthesizing libraries of analogs where a common scaffold is reacted with a diverse set of building blocks, for instance, reacting 3-carboxybenzoyl chloride with a library of different anilines.
Methodologies for Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies are essential for understanding how changes in the chemical structure of this compound analogs affect their biological activity. nih.govnih.govsigmaaldrich.com
These studies aim to build predictive models that can guide the design of more potent and selective compounds. Key findings from QSAR studies on similar benzoylaminobenzoic acid derivatives suggest that inhibitory activity often increases with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov
Design of Compound Libraries for SAR Profiling
The design of compound libraries is a critical first step in performing SAR studies. nih.govnih.gov The goal is to systematically explore the chemical space around the lead compound, this compound.
Focused Libraries: These libraries are designed to probe the effects of specific structural changes. For example, a library could be created where the substituent on the phenyl ring of the aniline moiety is varied systematically (e.g., from electron-donating to electron-withdrawing groups) while the rest of the molecule remains constant. Another focused library might explore different bioisosteric replacements for the carboxylic acid group.
Positional Scanning Libraries: In this approach, a series of mixtures is synthesized where each mixture has a specific position in the molecule held constant with a single functional group, while all other positions are mixtures of various functionalities. nih.gov Deconvolution of the activity data from these mixtures helps to identify the optimal functional group for each position.
Pharmacophore-Based Design: Computational methods can be used to develop a 3D pharmacophore model based on the known active compounds. nih.gov This model defines the essential spatial arrangement of functional groups required for activity. New compounds can then be designed to fit this pharmacophore model, and libraries can be constructed to explore variations around this ideal arrangement. A method known as ProSAR uses topological pharmacophore fingerprints to guide reagent selection for library design, aiming to maximize the diversity of pharmacophoric features in the resulting library. nih.gov
Computational Approaches for SAR and QSAR Model Generation
Computational methodologies are integral to modern drug discovery, providing powerful tools for understanding the Structure-Activity Relationships (SAR) and generating predictive Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netresearchgate.net These in silico techniques accelerate the design and optimization of lead compounds by simulating interactions between a ligand and its target receptor, identifying key structural features responsible for biological activity, and predicting the potency of novel analogs before their synthesis. researchgate.netgsconlinepress.com For this compound and its derivatives, computational approaches such as molecular docking and 3D-QSAR have been employed to elucidate their mechanism of action and guide the development of more potent molecules. nih.govnih.gov
The general workflow for these computational studies involves several key steps. It begins with the identification of a biological target and the creation of a dataset of ligands with known activities. researchgate.net Three-dimensional structures of the ligands are generated and optimized, and for structure-based methods, the 3D structure of the target protein is required. researchgate.netsysrevpharm.org Techniques like molecular docking are then used to predict the binding conformation and affinity of the ligands within the target's active site. nih.govnih.gov The data from these simulations, combined with calculated molecular descriptors, are then used to build QSAR models that mathematically correlate the structural properties of the compounds with their biological activities. researchgate.netnih.gov
Molecular Docking Studies
Molecular docking is a prominent computational technique used to predict the preferred orientation of a molecule when bound to a target, as well as the binding affinity. nih.gov This method simulates the interaction between a ligand and a protein at the molecular level, providing insights into the binding mode and the crucial intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.commdpi.com
In a study focused on novel phenylcarbamoylbenzoic acid analogs designed as antioxidants, molecular docking was used to evaluate their interaction with the binding pocket of the target protein 3MNG. nih.gov The docking results revealed that specific analogs, such as compounds 8c and 9a , selectively bind to essential amino acid residues within the active site, explaining their observed high antioxidant activity. nih.gov This selective binding is a critical factor in designing compounds with high potency and specificity.
The binding affinity is often expressed as a docking score, typically in kcal/mol, where a more negative value indicates a stronger predicted binding. mdpi.commdpi.com While specific docking scores for this compound itself are not detailed in the provided context, studies on structurally related benzoic acid derivatives provide representative data on the types of results obtained from such analyses.
| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Reference(s) |
| Benzoic acid | SARS-CoV-2 Main Protease | -29.59 | mdpi.com |
| Syringic acid | SARS-CoV-2 Main Protease | -37.25 | mdpi.com |
| Gallic acid | SARS-CoV-2 Main Protease | -38.31 | mdpi.com |
| 2-(Oxalylamino)benzoic acid Analogs | Protein Tyrosine Phosphatase 1B (PTP1B) | Linearly correlated to experimental values (r²=0.859) | nih.gov |
| Phenylbenzo[d] researchgate.netnih.govdioxole Analog B14 | PCSK9/LDLR | Exhibited good performance in all evaluations | nih.gov |
| Benzofuran (B130515) Salicylic (B10762653) Acid Analog 25 | Indoleamine 2,3-dioxygenase 1 (IDO1) | -7.12 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
These studies demonstrate how docking scores are used to rank potential drug candidates and how the predicted binding modes can inform further structural modifications to enhance activity. nih.govnih.gov
3D-QSAR Model Generation
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov Three-dimensional QSAR (3D-QSAR), in particular, uses 3D structural information to derive these relationships, often in the form of molecular fields. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate these models.
The generation of a 3D-QSAR model begins with the alignment of a training set of molecules based on their binding conformations, which can be obtained from molecular docking. nih.govresearchgate.net The aligned molecules are placed in a 3D grid, and steric and electrostatic fields are calculated at each grid point. researchgate.net These field values serve as the independent variables in a partial least squares (PLS) regression analysis, with the biological activities (e.g., pIC50) as the dependent variable. researchgate.net
The statistical quality of the resulting QSAR model is assessed using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). nih.gov A high q² value indicates good predictive power. nih.gov The final model can be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov
For derivatives of benzoic acid, QSAR studies have identified several key molecular descriptors that govern their biological activity. nih.gov
| QSAR Descriptor Type | Specific Descriptor | Significance | Reference(s) |
| Topological | Valence first order molecular connectivity index (¹χv) | Correlates with antimicrobial activity of p-hydroxy benzoic acid derivatives. | nih.gov |
| Topological | Balaban topological index (J) | Found to govern antimicrobial activity in p-hydroxy benzoic acid derivatives. | nih.gov |
| Shape | Kier's alpha first order shape index (κα1) | Important for the antimicrobial QSAR model of p-hydroxy benzoic acid derivatives. | nih.gov |
| Shape | Kier's first order shape index (κ1) | Contributes to the antimicrobial QSAR model of p-hydroxy benzoic acid derivatives. | nih.gov |
This table is interactive. Click on the headers to sort the data.
While a specific 3D-QSAR model for this compound is not available in the search results, the methodologies applied to close analogs like 2-(oxalylamino)benzoic acid and benzofuran salicylic acid derivatives are directly applicable. nih.govnih.gov These studies successfully generated predictive 3D-QSAR models that provided valuable insights for the optimization of lead compounds. nih.govnih.gov The information derived from these computational models is instrumental in the rational design of new, more effective derivatives.
Theoretical and Computational Chemistry Investigations of 3 Phenylcarbamoyl Benzoic Acid
Quantum Chemical Calculations on 3-(Phenylcarbamoyl)benzoic acid
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the structural and electronic characteristics of this compound. These calculations solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic states.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
For derivatives of benzoic acid, DFT calculations are commonly used to determine these parameters. The analysis of the HOMO and LUMO provides insights into the molecule's physical and chemical properties. For instance, in a related benzoic acid derivative, the HOMO-LUMO energy gap was calculated to be 4.06 eV, providing a quantitative measure of its reactivity.
Table 1: Example of Calculated FMO Parameters for a Benzoic Acid Derivative using DFT
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.30 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.24 |
| Orbital Energy Gap | ΔE = (ELUMO – EHOMO) | 4.06 |
| Data modeled after calculations on a related benzoic acid derivative. nih.gov |
Conformational Landscape and Tautomerism Studies
The three-dimensional structure of this compound is not static. The molecule can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds, particularly the amide and carboxyl bonds. Computational studies can map the potential energy surface to identify stable conformers and the energy barriers between them. For N-phenylbenzamides, the conformation of the central amide group is generally consistent, though weak intermolecular forces can influence the final crystal packing. acs.org Studies on related molecules have shown that different conformers can have distinct properties and that the energy barriers between them can be significant. nih.gov
Tautomerism, the interconversion of structural isomers, is also a possibility for this molecule. The amide group (-CONH-) can theoretically exhibit keto-enol tautomerism, while the carboxylic acid group (-COOH) can exist in different forms. Computational methods can predict the relative stabilities of these different tautomers. Studies on related systems investigate the energetic stabilities and the mechanisms of proton transfer between tautomeric forms, often finding that the preference for one tautomer over another is influenced by factors like resonance and proton affinity. The most stable tautomer is typically the one with the lowest calculated energy.
Molecular Electrostatic Potential (MEP) Mapping of this compound
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different potential values on the electron density surface as different colors. Regions with a negative electrostatic potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles. Conversely, regions with a positive potential (colored blue) are electron-poor and are targets for nucleophiles. Areas with zero potential are shown in green.
For this compound, MEP analysis would predict strong negative potentials localized around the electronegative oxygen atoms of the carbonyl and carboxyl groups, indicating these are the primary sites for electrophilic interactions. Positive potentials would likely be found around the hydrogen atoms of the amide (N-H) and carboxyl (O-H) groups, marking them as sites for nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.
Molecular Modeling and Dynamics Simulations
Moving beyond static quantum calculations, molecular modeling and dynamics simulations offer a dynamic picture of how this compound behaves and interacts with its environment over time.
Ligand-Target Docking Methodologies Applied to this compound and Its Analogs
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another, typically a larger molecule like a protein (the target). This method is instrumental in drug discovery and understanding biological function.
For analogs of this compound, docking studies have been performed against various protein targets. The process involves computationally placing the ligand into the protein's binding pocket and using a scoring function to estimate the binding energy. Lower binding energy values typically indicate a more favorable interaction. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies on benzoic acid derivatives have identified potential inhibitors for targets like carbonic anhydrase II and SARS-CoV-2 main protease. nih.gov
Table 2: Example of Molecular Docking Results for a Benzoic Acid Derivative
| Target Protein | PDB Code | Binding Energy (kcal/mol) | Key Interacting Residues |
| Carbonic Anhydrase II | 3FFP | -9.4 | (Example: His94, His96, Thr199) |
| SARS-CoV-2 Main Protease | 6WNP | -38.31 (score) | (Example: His41, Cys145, Glu166) |
| Data is illustrative and based on studies of related benzoic acid derivatives. nih.gov |
Molecular Dynamics Simulations for Investigating this compound Interactions in Solvation and Biological Milieu
Molecular Dynamics (MD) simulations provide a time-resolved view of the molecular system's behavior. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory and conformational changes of this compound in a solvent or when interacting with a biological partner.
These simulations are used to assess the stability of the molecule and its complexes. Analyses such as the Root-Mean-Square Deviation (RMSD) can show how much the molecule's structure deviates from its initial state over time, indicating the stability of a particular conformation or complex. The Radius of Gyration provides information on the compactness of the molecule. MD simulations are also powerful for studying the dynamics of intermolecular interactions, revealing the persistence and nature of hydrogen bonds and other non-covalent forces in a dynamic, solvated environment, which is crucial for understanding its behavior in a biological context.
Pharmacophore Modeling for this compound and Related Chemotypes
Pharmacophore models for this compound and related chemical structures, such as benzanilides, are developed to understand their structure-activity relationships (SAR). These models serve as powerful tools in virtual screening and the rational design of novel inhibitors for various therapeutic targets, including kinases and dehydrogenases.
Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown. This technique relies on a set of known active ligands to derive a common-feature pharmacophore model that encapsulates the essential interaction characteristics.
For chemotypes related to this compound, such as benzanilide (B160483) derivatives, ligand-based pharmacophore models have been successfully generated. These models typically highlight the importance of several key chemical features for biological activity. A study on 17β-hydroxysteroid dehydrogenase 2 (17β-HSD2) inhibitors, which share structural similarities with this compound, led to the development of pharmacophore models that were crucial for identifying new, potent inhibitors. acs.orgnih.gov The models were built using known active compounds and validated for their ability to distinguish between active and inactive molecules. acs.orgnih.gov
The key pharmacophoric features identified in these studies often include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the amide linkage and the carboxylic acid group of this compound are prominent hydrogen bond acceptors.
Hydrogen Bond Donors (HBD): The amide nitrogen can act as a hydrogen bond donor.
Aromatic Rings (AR): The two phenyl rings in the structure provide hydrophobic and aromatic interactions, which are critical for binding to many protein targets.
A pharmacophore model developed for a diverse set of p38 MAP kinase inhibitors, including compounds with benzanilide-like scaffolds, identified a hydrogen-bond acceptor, a hydrogen-bond donor, a hydrophobic feature, and a ring aromatic feature as essential for activity. nih.gov The statistical significance of this model was high, with a correlation coefficient of 0.959, indicating its predictive power. nih.gov
The table below summarizes the common pharmacophoric features identified in ligand-based studies of compounds related to this compound.
| Pharmacophore Feature | Corresponding Chemical Group in this compound | Reference |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen, Carboxylic acid oxygen | acs.orgnih.govnih.gov |
| Hydrogen Bond Donor (HBD) | Amide nitrogen | nih.gov |
| Aromatic Ring (AR) | Phenyl rings | acs.orgnih.govnih.gov |
| Hydrophobic (HY) | Phenyl rings | nih.gov |
When the three-dimensional structure of the target protein is available, structure-based pharmacophore models can be derived. This approach utilizes the information from the protein-ligand complex to define the key interactions, providing a more precise and target-specific pharmacophore.
For benzanilide and related chemotypes that are structurally analogous to this compound, structure-based pharmacophore modeling has been instrumental in understanding their binding modes with various enzymes, such as p38 MAP kinase. By analyzing the crystal structures of these inhibitors in complex with the kinase, specific interactions that are crucial for high-affinity binding can be identified.
Key interactions for p38 MAP kinase inhibitors with a benzanilide-like core often involve:
Hydrogen bonding with the "hinge region" of the kinase, a critical interaction for many kinase inhibitors. For example, the amide group can form hydrogen bonds with the backbone amide of specific residues in this region.
Hydrophobic interactions where the phenyl rings of the inhibitor fit into hydrophobic pockets within the ATP-binding site of the kinase.
Additional interactions with specific amino acid side chains that can enhance binding affinity and selectivity.
A review of p38α MAP kinase inhibitors with imidazole-based scaffolds, which often incorporate phenyl and other aromatic groups, highlights that selective inhibitors bind to the ATP pocket. nih.gov The 4-fluorophenyl group, a common feature in these inhibitors, occupies a specific hydrophobic pocket (pocket I), while other substituents can occupy a second hydrophobic region (pocket II), enhancing selectivity and potency. nih.gov The interaction with methionine 109 and glycine (B1666218) 110 in the hinge region is also noted as a key feature. nih.gov
The table below outlines the key interacting residues and interaction types for benzanilide-type inhibitors with p38 MAP kinase, derived from structure-based analyses.
| Interacting Residue (p38 MAP Kinase) | Interaction Type | Corresponding Feature on Inhibitor | Reference |
| Met109 (Hinge Region) | Hydrogen Bond | Amide group, Heterocyclic nitrogen | nih.gov |
| Gly110 (Hinge Region) | Hydrogen Bond | Amide group | nih.gov |
| Pocket I (Hydrophobic) | Hydrophobic/Aromatic Interaction | Phenyl ring | nih.gov |
| Pocket II (Hydrophobic) | Hydrophobic/Aromatic Interaction | Substituted phenyl/pyridyl ring | nih.gov |
These structure-based models are validated by their ability to predict the binding affinity of known inhibitors and to identify novel, potent inhibitors from compound libraries through virtual screening. The convergence of ligand-based and structure-based pharmacophore models provides a high degree of confidence in the identified key features for the biological activity of this compound and its related chemotypes.
Applications of 3 Phenylcarbamoyl Benzoic Acid in Organic Synthesis and Interdisciplinary Research
3-(Phenylcarbamoyl)benzoic acid as a Versatile Building Block in Complex Molecular Synthesis
The dual functionality of this compound allows it to serve as a versatile building block in the synthesis of complex organic molecules. The carboxylic acid provides a reactive handle for standard transformations such as esterification, amide bond formation, or conversion to an acyl chloride, while the pre-existing N-phenylbenzamide core provides a stable, structurally significant fragment that can be incorporated into larger systems.
Role in the Construction of Heterocyclic Systems
The benzamide (B126) structural motif is a key component in a multitude of biologically active heterocyclic compounds. nih.govnih.govnih.gov Consequently, this compound is a highly useful starting material or intermediate for the synthesis of complex heterocyclic systems. The carboxylic acid group can be strategically employed to facilitate cyclization reactions or to link the entire benzamide unit to other pre-formed heterocyclic structures.
Research into novel antiviral and anti-parasitic agents frequently involves the synthesis of complex molecules where a benzamide or a related carboxamide is central to the structure. nih.govnih.gov For instance, N-phenylbenzamide derivatives have been investigated as DNA minor groove binders with potential applications against kinetoplastid parasites. nih.gov Similarly, various heterocyclic carboxamides have been synthesized and tested for their activity against viruses like the norovirus. nih.gov In these synthetic campaigns, a molecule like this compound can be used to introduce the necessary benzamide fragment, with the carboxylic acid group providing the means to append other parts of the target molecule.
Utilization in Multi-component Reactions and Convergent Syntheses
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity. nih.gov Carboxylic acids are key substrates in some of the most well-known MCRs, such as the Ugi and Passerini reactions.
This compound is an ideal candidate for the carboxylic acid component in such MCRs. Its participation would allow for the direct incorporation of the N-phenylbenzamide scaffold into a larger, more complex molecule in a single, efficient step. This approach is a hallmark of convergent synthesis, where pre-functionalized fragments are combined late in a synthetic sequence, which is often more efficient than a linear, step-by-step approach. The use of MCRs to build complex indole-containing structures, for example, highlights the power of these reactions in modern organic synthesis. nih.gov
Engineering of Advanced Materials and Functional Molecules Incorporating this compound Scaffolds (Focus on Chemical Design and Synthesis)
The distinct functional groups and rigid structure of this compound make it an excellent candidate for the design and synthesis of advanced materials. The interplay of the carboxylic acid and amide groups provides a platform for creating ordered structures through non-covalent interactions or for anchoring the molecule into larger polymeric or surface-bound systems.
Supramolecular Assembly and Co-crystallization Strategies
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent forces, most notably hydrogen bonds. This compound is exceptionally well-suited for this purpose. The carboxylic acid group can form a highly predictable and robust hydrogen-bonded "dimer" with another carboxylic acid. The amide group (-CO-NH-) provides an additional hydrogen bond donor (the N-H group) and acceptor (the C=O group).
This combination of hydrogen-bonding sites allows this compound to self-assemble into well-defined patterns, such as chains or sheets. Furthermore, it can act as a "co-former" in the creation of co-crystals. nih.govdoaj.orgacs.orgacs.org By crystallizing it with other molecules (guests) that have complementary hydrogen-bonding capabilities, new crystalline materials with unique properties can be engineered. nih.govacs.org Extensive research on the co-crystallization of carboxylic acids with amides has demonstrated the reliability of acid-amide and amide-amide hydrogen bonding synthons in forming new solid-state materials. acs.orgacs.orgnih.gov The presence of the phenyl rings also introduces the possibility of π-π stacking interactions, which can further direct the assembly of the supramolecular structure. nih.gov
| Application Area | Synthetic Strategy | Key Functional Groups Involved | Resulting Structure/Material |
| Complex Molecule Synthesis | Heterocycle Construction | Carboxylic Acid, Benzamide | Biologically active heterocyclic compounds. nih.govnih.gov |
| Multi-Component Reactions (e.g., Ugi, Passerini) | Carboxylic Acid | Complex acyclic or macrocyclic structures. | |
| Advanced Materials | Supramolecular Assembly & Co-crystallization | Carboxylic Acid, Amide (N-H, C=O) | Ordered hydrogen-bonded networks and co-crystals. nih.govacs.org |
| Polymer Synthesis | Carboxylic Acid | Poly(amide-imide)s, Polyesters. researchgate.netmdpi.commdpi.com | |
| Surface Modification | Carboxylic Acid | Functionalized surfaces with tailored properties. researchgate.netipcms.frmdpi.com |
This table provides a summary of the potential applications of this compound based on its chemical properties.
Design of Modified Surfaces or Polymers with this compound Moieties
The carboxylic acid group of this compound serves as a powerful chemical handle for covalently incorporating the molecule into polymers or attaching it to surfaces.
In polymer chemistry, this compound can be used as a monomer. For example, direct polycondensation with aromatic diamines can lead to the formation of poly(amide-imide)s. researchgate.netmdpi.com These materials are known for their high thermal stability and mechanical strength. The inclusion of the pre-formed benzamide unit can enhance properties like electrochemical stability in electroactive polymers. mdpi.com Alternatively, polymerization with diols would produce polyesters containing the pendant N-phenylbenzamide group, imparting specific properties to the resulting material. The synthesis of N-alkylated poly(m-benzamide) demonstrates the versatility of using substituted benzoic acids in creating functional aramids. mdpi.com
For surface engineering, the carboxylic acid group can be used to graft this compound onto various substrates, such as silica (B1680970) or metal oxide nanoparticles. ipcms.fr This is typically achieved by first functionalizing the surface with amine groups, which can then form a stable amide bond with the molecule's carboxyl group. researchgate.netjohnshopkins.edu Such surface modification can dramatically alter the surface properties, for example, by changing its hydrophobicity, introducing specific binding sites for other molecules, or improving the interfacial adhesion between different materials. mdpi.com
Advanced Analytical Methodologies for the Characterization and Study of 3 Phenylcarbamoyl Benzoic Acid
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopy is a cornerstone in the analysis of molecular structures and behaviors. By probing the interactions of molecules with electromagnetic radiation, different spectroscopic methods provide unique and complementary information about the electronic, vibrational, and nuclear environments within 3-(phenylcarbamoyl)benzoic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound is not widely available in public databases, the expected chemical shifts can be predicted based on the analysis of its constituent parts: a benzoic acid moiety and a phenyl anilide group.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both phenyl rings and the amide and carboxylic acid protons. The protons on the benzoic acid ring (positions 2, 4, 5, and 6) will exhibit complex splitting patterns in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid and the amide linkage. The protons on the aniline (B41778) ring will also appear in the aromatic region, with their shifts influenced by the amide bond. The amide (N-H) proton is expected to appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding. The carboxylic acid proton will be the most downfield signal, typically appearing as a very broad singlet above δ 10 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all unique carbon environments in the molecule. Due to the meta-substitution on the benzoic acid ring and the presence of the phenylcarbamoyl group, all carbon atoms are expected to be chemically non-equivalent, leading to a total of 14 distinct signals (7 for each aromatic ring, plus the two carbonyl carbons). The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position (around 165-175 ppm), while the amide carbonyl carbon will also be in the downfield region (around 160-170 ppm). The aromatic carbons will appear in the range of approximately 115-140 ppm.
Conformational and Interaction Analysis: The conformation of the molecule, particularly the rotational barrier around the amide bond and the orientation of the two phenyl rings relative to each other, can be studied using advanced NMR techniques like 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments. These methods can reveal through-bond and through-space correlations between protons and carbons, providing insights into the molecule's preferred conformation in solution. Furthermore, changes in chemical shifts upon interaction with other molecules or changes in solvent can be used to study intermolecular interactions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar structures and may vary from experimental values.
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Carboxylic Acid | -COOH | > 10 (broad s) | ~165-175 |
| Amide | -CONH- | ~8-10 (broad s) | ~160-170 |
| Benzoic Acid Ring | C2 | ~8.2 (d) | ~130-135 |
| C4 | ~7.8 (d) | ~128-132 | |
| C5 | ~7.5 (t) | ~125-130 | |
| C6 | ~8.0 (d) | ~120-125 | |
| Aniline Ring | C2'/C6' | ~7.6 (d) | ~120-125 |
| C3'/C5' | ~7.3 (t) | ~128-130 | |
| C4' | ~7.1 (t) | ~123-126 |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound and can be used to identify the presence of specific functional groups.
IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by characteristic absorptions from the carboxylic acid and amide functional groups. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The N-H stretching vibration of the amide group is expected to appear as a sharp to moderately broad peak around 3300 cm⁻¹. The carbonyl (C=O) stretching region will be particularly informative, with two distinct peaks expected: one for the carboxylic acid C=O (typically around 1700-1680 cm⁻¹) and one for the amide C=O (amide I band, around 1660-1640 cm⁻¹). The N-H bending vibration (amide II band) is expected around 1550-1530 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings will appear in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong signals in the Raman spectrum. The C=O stretching vibrations are also Raman active. The symmetric stretching of the aromatic rings is expected to produce a strong band.
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound Note: These are expected frequency ranges and may vary based on the physical state of the sample and intermolecular interactions.
| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500-3300 (very broad) | Weak |
| N-H Stretch | Amide | ~3300 (sharp to moderately broad) | Moderate |
| C-H Stretch (Aromatic) | Aromatic Rings | 3100-3000 | Strong |
| C=O Stretch | Carboxylic Acid | 1700-1680 | Strong |
| C=O Stretch (Amide I) | Amide | 1660-1640 | Strong |
| N-H Bend (Amide II) | Amide | 1550-1530 | Moderate |
| C=C Stretch | Aromatic Rings | 1600-1450 | Strong |
| C-O Stretch | Carboxylic Acid | 1320-1210 | Moderate |
| O-H Bend | Carboxylic Acid | ~920 (broad) | Weak |
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
For this compound (molecular weight: 241.24 g/mol ), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 241 or 242, respectively. The fragmentation pattern would likely involve cleavage at the amide bond and within the carboxylic acid group.
Expected Fragmentation Pattern:
Loss of -OH (m/z 17): A common fragmentation for carboxylic acids, leading to a fragment at m/z 224.
Loss of -COOH (m/z 45): Cleavage of the carboxylic acid group, resulting in a fragment at m/z 196.
Cleavage of the amide C-N bond: This can lead to two primary fragments: the benzoyl fragment [C₆H₄COOH]⁺ at m/z 121 and the phenyl isocyanate fragment [C₆H₅NCO]⁺ at m/z 119, or the phenylaminocarbonyl fragment.
Cleavage of the amide C-C bond: This would lead to a phenylcarbamoyl fragment [C₆H₅NHCO]⁺ at m/z 120.
Loss of CO (m/z 28): Decarbonylation is a common fragmentation pathway for aromatic aldehydes and ketones, and can occur from fragment ions.
Reaction Monitoring: In a synthesis reaction to produce this compound, MS can be used to monitor the disappearance of starting materials and the appearance of the product. By tracking the intensity of the respective molecular ion peaks over time, the progress of the reaction can be followed. This is often done in conjunction with a chromatographic separation technique like HPLC-MS.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Ion | Origin |
|---|---|---|
| 241 | [C₁₄H₁₁NO₃]⁺ | Molecular Ion (M⁺) |
| 224 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |
| 196 | [M - COOH]⁺ | Loss of carboxyl group |
| 121 | [C₆H₄COOH]⁺ | Cleavage of amide C-N bond |
| 120 | [C₆H₅NHCO]⁺ | Cleavage of amide C-C bond |
| 105 | [C₆H₅CO]⁺ | From cleavage of the m/z 121 fragment |
| 93 | [C₆H₅NH₂]⁺ | Rearrangement and cleavage |
| 77 | [C₆H₅]⁺ | Loss of CO from [C₆H₅CO]⁺ or loss of NHCO from [C₆H₅NHCO]⁺ |
X-ray Crystallography for High-Resolution Structural Determination of this compound and its Complexes
In the crystal structure of 3-(phenylcarbamoyl)acrylic acid, the molecule adopts a conformation where the amide and carboxylic acid groups are involved in a network of hydrogen bonds. nih.govresearchgate.net The dihedral angle between the phenyl ring and the amide group is a key conformational parameter. nih.govresearchgate.net It is highly probable that this compound would also form hydrogen-bonded dimers through its carboxylic acid groups, a common structural motif for carboxylic acids in the solid state. The amide groups would also participate in hydrogen bonding, likely forming chains or sheets that link these dimers together.
Table 4: Crystallographic Data for the Structurally Similar 3-(Phenylcarbamoyl)acrylic acid nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₉NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.2396 (8) |
| b (Å) | 10.5918 (11) |
| c (Å) | 11.7718 (15) |
| β (°) | 99.122 (1) |
| Volume (ų) | 891.25 (18) |
| Z | 4 |
Chromatographic Techniques for Purity Assessment and Mechanistic Studies
Chromatographic techniques are essential for separating the components of a mixture, allowing for the purification and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of non-volatile compounds like this compound. These methods are routinely used to assess the purity of a sample, to quantify the amount of the compound present, and to monitor the progress of a chemical reaction.
A typical HPLC/UPLC method for this compound would involve a reversed-phase column (e.g., C18 or C8) and a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the aromatic rings and carbonyl groups in the molecule absorb UV light. The wavelength of maximum absorbance (λ_max) would need to be determined but is expected to be in the range of 230-280 nm.
Reaction Monitoring: By taking aliquots from a reaction mixture at different time points and injecting them into an HPLC or UPLC system, the consumption of starting materials and the formation of this compound can be monitored. The peak areas corresponding to each component can be used to determine their relative concentrations and to calculate the reaction conversion and yield.
Purity Assessment: A pure sample of this compound should ideally show a single major peak in the chromatogram. The presence of other peaks would indicate the presence of impurities, which could be starting materials, by-products, or degradation products. The area percentage of the main peak is often used as a measure of purity.
Table 5: Typical HPLC/UPLC Conditions for the Analysis of Benzoic Acid Derivatives Note: These are general conditions and would need to be optimized for the specific analysis of this compound.
| Parameter | Typical Setting |
|---|---|
| Column | Reversed-phase C18 or C8 (e.g., 2.1 x 50 mm, 1.7 µm for UPLC) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Gradient elution, e.g., 10% B to 90% B over several minutes |
| Flow Rate | 0.2-0.6 mL/min for UPLC; 0.8-1.5 mL/min for HPLC |
| Column Temperature | 25-40 °C |
| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm |
| Injection Volume | 1-5 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, which is a relatively non-volatile compound, GC-MS is particularly valuable for the analysis of its volatile decomposition products. This can be achieved through techniques such as pyrolysis-GC-MS, where the compound is thermally decomposed under controlled conditions into smaller, more volatile fragments that are amenable to GC analysis.
The application of GC-MS in the study of this compound can provide significant insights into its thermal stability and decomposition pathways. By heating the sample in an inert atmosphere (pyrolysis), the covalent bonds within the molecule rupture, leading to the formation of a complex mixture of smaller molecules. These volatile products are then introduced into the gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column. Following separation, the individual components enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of each volatile product by comparing the observed fragmentation pattern with spectral libraries and known fragmentation rules.
The anticipated volatile products from the pyrolysis of this compound would likely arise from the cleavage of the amide bond and the decarboxylation of the benzoic acid moiety. Based on the structure of the parent molecule, potential volatile products could include aniline, benzoic acid, benzene (B151609), phenol (B47542), and carbon dioxide. The identification of these products via GC-MS would help in reconstructing the decomposition mechanism of this compound.
For instance, the detection of aniline and benzoic acid would suggest the primary cleavage of the amide linkage. Subsequent decarboxylation of the benzoic acid fragment would lead to the formation of benzene and carbon dioxide. The presence of phenol could indicate further rearrangement and fragmentation processes at higher pyrolysis temperatures.
A hypothetical study involving the pyrolysis-GC-MS of this compound might yield the data presented in the interactive table below. The table outlines the potential volatile products, their expected retention times on a standard non-polar GC column, and the key mass spectral fragments (m/z) that would be used for their identification.
Interactive Data Table: Hypothetical Volatile Products of this compound Pyrolysis-GC-MS Analysis
| Volatile Product | Hypothetical Retention Time (min) | Key Mass Spectral Fragments (m/z) | Structural Fragment |
| Carbon Dioxide | 1.5 | 44, 28, 16 | [CO₂]⁺ |
| Benzene | 3.2 | 78, 51, 39 | [C₆H₆]⁺ |
| Aniline | 6.8 | 93, 66, 39 | [C₆H₅NH₂]⁺ |
| Phenol | 7.1 | 94, 66, 65 | [C₆H₅OH]⁺ |
| Benzoic Acid | 10.5 | 122, 105, 77 | [C₆H₅COOH]⁺ |
| N-Phenylbenzamide | 15.2 | 197, 105, 77 | [C₆H₅CONHC₆H₅]⁺ |
Note: The retention times are hypothetical and would depend on the specific GC conditions used (e.g., column type, temperature program, carrier gas flow rate).
The mass fragmentation patterns are crucial for the unambiguous identification of the eluted compounds. For example, the mass spectrum of benzoic acid would be expected to show a molecular ion peak at m/z 122, with a prominent fragment at m/z 105 corresponding to the loss of a hydroxyl radical (-OH), and another significant fragment at m/z 77 representing the phenyl cation ([C₆H₅]⁺). Similarly, aniline would exhibit a molecular ion at m/z 93 and characteristic fragments. The NIST WebBook provides reference spectra for many of these potential products, such as N-phenylbenzamide (benzanilide), which can serve as a valuable resource for spectral matching. nist.govnist.gov
The quantitative analysis of these volatile products can also be performed using GC-MS, typically by creating calibration curves with authentic standards of the identified compounds. This would allow for the determination of the relative abundance of each decomposition product, providing further detail on the preferred fragmentation pathways under specific pyrolysis conditions.
Future Directions and Emerging Research Avenues for 3 Phenylcarbamoyl Benzoic Acid
Integration of Artificial Intelligence and Machine Learning in Predictive Modeling of 3-(Phenylcarbamoyl)benzoic acid Reactivity and Interactions
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes with unprecedented accuracy and speed. aimlic.comnih.govresearchgate.net For this compound, these computational tools offer a powerful approach to accelerate the discovery of its new applications.
Predictive Reactivity Modeling:
ML algorithms, particularly deep learning models, can be trained on vast datasets of known chemical reactions to predict the reactivity of new compounds. rsc.org In the context of this compound, this could involve:
Predicting Reaction Outcomes: AI models can be developed to forecast the products of reactions involving the carboxylic acid or amide functional groups of this compound under various conditions. This would allow chemists to design more efficient synthetic routes to novel derivatives.
Optimizing Reaction Conditions: Neural networks can predict the optimal temperature, solvent, and catalyst for a desired transformation of this compound, minimizing waste and maximizing yield. nih.gov
Identifying Novel Reaction Pathways: By analyzing the electronic structure and properties of the molecule, ML can suggest previously unconsidered reaction pathways, leading to the discovery of new chemical transformations.
Modeling Biological Interactions:
The biological activity of this compound derivatives, such as their potential as antimicrobial agents, is intrinsically linked to their interactions with biological targets. nih.gov AI and ML can play a crucial role in understanding and predicting these interactions:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models can be built to correlate the structural features of this compound derivatives with their biological activity. This allows for the in-silico screening of large virtual libraries of compounds to identify the most promising candidates for synthesis and testing.
Predicting ADME-Tox Properties: Physiologically based pharmacokinetic (PBPK) models integrated with ML can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) of new derivatives. nih.gov This early-stage assessment helps in prioritizing compounds with favorable drug-like properties.
Target Identification and Binding Pose Prediction: For derivatives showing interesting biological activity, deep learning can be used to predict their potential protein targets and model their binding interactions at the atomic level.
The integration of AI and ML into the study of this compound promises to significantly streamline the research and development process, from the design of new synthetic routes to the identification of novel therapeutic agents.
Exploration of Novel Chemical Transformations and Reactivity Patterns of this compound
While the fundamental reactivity of the carboxylic acid and amide groups in this compound is well-understood, there is ongoing research into discovering novel transformations and reactivity patterns. This exploration can lead to the synthesis of new molecular architectures with unique properties and applications.
New Synthetic Methodologies:
Recent research has focused on developing more efficient and sustainable methods for the synthesis of N-phenylbenzamides and related structures. unair.ac.id These advancements can be applied to the synthesis and modification of this compound:
Palladium-Mediated Extrusion–Insertion Reactions: The use of palladium catalysts in extrusion-insertion reactions offers a novel approach to forming the N-phenylbenzamide bond, potentially under milder conditions than traditional methods. publish.csiro.au
Solid-State Synthesis: The reaction of anhydrides with amines in the solid state presents a solvent-free and often highly efficient method for producing carboxy amides, which could be adapted for the synthesis of this compound derivatives. researchgate.net
Electrochemical Carboxylation: Utilizing carbon dioxide as a C1 feedstock, electrochemical methods are being developed for the carboxylation of various organic molecules. mdpi.comnih.gov Exploring the electrochemical carboxylation of precursors to this compound could provide a greener synthetic route.
Unprecedented Reactivity:
The interplay between the carboxylic acid and the phenylcarbamoyl moieties can give rise to unique reactivity patterns that are yet to be fully explored. For instance, intramolecular reactions could lead to the formation of novel heterocyclic systems. The investigation into the formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid from a related diaminoisocoumarine derivative highlights the potential for unexpected and interesting rearrangements in similar systems. mdpi.com
Furthermore, the development of transition metal-catalyzed reactions of carbamoyl (B1232498) chlorides opens up new avenues for the functionalization of the amide portion of the molecule. rsc.org
Potential for this compound in Unexplored Interdisciplinary Research Domains
The unique combination of a carboxylic acid and a phenylcarbamoyl group within a single molecule makes this compound a promising candidate for applications beyond its current use in medicinal chemistry.
Materials Science:
The ability of carboxylic acids to form self-assembled monolayers (SAMs) on various substrates is a key aspect of surface engineering. Benzoic acid derivatives have been investigated as potential inhibitors for atomic layer deposition (ALD), a technique crucial for the fabrication of nanoscale electronic devices. mdpi.com The specific structure of this compound, with its potential for intermolecular hydrogen bonding through the amide group, could lead to the formation of highly ordered and stable SAMs, offering precise control over surface properties.
Supramolecular Chemistry and Crystal Engineering:
The presence of both hydrogen bond donors (the amide N-H and the carboxylic acid O-H) and acceptors (the amide and carboxylic acid carbonyl oxygens) makes this compound an excellent building block for the construction of complex supramolecular assemblies. The study of a related compound, 3-(Phenylcarbamoyl)acrylic acid, has shown its ability to form intricate hydrogen-bonded networks in the solid state. researchgate.net By systematically studying the co-crystallization of this compound with other molecules, it may be possible to design novel crystalline materials with tailored properties, such as specific porosity or non-linear optical behavior.
Chemical Biology and Probe Development:
Derivatives of N-phenylbenzamide have been identified as potent inhibitors of the mitochondrial permeability transition pore (PTP), a target implicated in various diseases. nih.gov Furthermore, N-phenylbenzamide derivatives have shown activity against kinetoplastid parasites. nih.gov These findings suggest that this compound could serve as a scaffold for the development of chemical probes to study these biological processes. The carboxylic acid group provides a convenient handle for attaching fluorescent tags or other reporter groups, facilitating the visualization and study of their interactions within living cells.
The exploration of these emerging research avenues will undoubtedly unlock the full potential of this compound, paving the way for new discoveries and innovations across a wide range of scientific disciplines.
Q & A
Q. Basic Characterization :
- NMR Spectroscopy : H and C NMR are used to confirm molecular structure and substituent positions. For example, aromatic proton signals in this compound derivatives appear between δ 7.2–8.1 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight, with typical errors <5 ppm .
Q. Advanced Techniques :
- Single-Crystal X-ray Diffraction : Resolves stereochemical ambiguities. A study on antimicrobial derivatives confirmed planar carbamoyl groups and hydrogen-bonding networks via X-ray crystallography .
- HPLC Analysis : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm, as demonstrated for related benzoic acid analogs .
What methodologies are employed to evaluate the antimicrobial activity of this compound derivatives?
Basic Testing :
Compounds are screened against bacterial strains (e.g., S. aureus, E. coli) via broth microdilution. Minimum inhibitory concentration (MIC) values (1–16 µg/mL) are determined by monitoring bacterial growth inhibition after 24 hours .
Advanced SAR Studies :
Electron-withdrawing substituents (e.g., nitro groups) at the phenyl ring enhance activity against Gram-positive bacteria. Molecular dynamics simulations correlate lipophilicity (logP) with membrane permeability, guiding lead optimization .
How can computational tools aid in designing anti-tuberculosis analogs of this compound?
Advanced Drug Design :
Docking studies with mycolic acid methyltransferases (e.g., MmaA1) identify binding interactions. Glycinamido derivatives, such as 3-(2-(4-phenylpiperazin-1-yl)acetamido)benzoic acid, achieve docking scores of −9.9 kcal/mol and MIC values of 1.6 µg/mL against M. tuberculosis H37Rv .
How are contradictions in synthetic yields resolved across different methodologies?
Data Analysis :
Divergent yields (e.g., 60% via Suzuki coupling vs. 85% via Ullmann reaction) may arise from catalyst efficiency or steric hindrance. Controlled experiments varying Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and solvents (DMF vs. THF) optimize outcomes .
What advanced functionalization strategies enable further modification of this compound?
Oxidation and Coupling :
Oxidation with KMnO₄ converts methylene groups to carboxylic acids, while Heck coupling introduces alkenes for conjugation. For example, this compound derivatives are oxidized to phthalides under acidic conditions .
How do crystallographic studies inform the design of bioactive derivatives?
Crystal Engineering :
X-ray structures reveal intermolecular hydrogen bonds (e.g., O−H···N) stabilizing crystal lattices. Modifying substituents to disrupt these interactions can enhance solubility without compromising activity .
What analytical methods ensure batch-to-batch consistency in industrial research?
Quality Control :
HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) achieves >99% purity. Recovery rates of 98–103% and RSD <1.2% are validated via spiked samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
